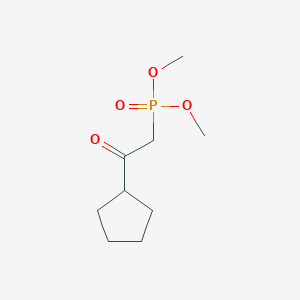
ethyl 5-hydroxy-4-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl 5-hydroxy-4-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylate is a quinoline derivative known for its diverse biological activities. Quinoline derivatives have been extensively studied due to their broad spectrum of bioactivities, including antimicrobial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-hydroxy-4-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyridine with 1,4-dichlorobutane, followed by subsequent steps to introduce the hydroxyl and carboxylic acid ester groups .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes steps such as selective crystallization and purification to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
ethyl 5-hydroxy-4-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s bioactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional hydroxyl groups, while substitution reactions can introduce new functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
ethyl 5-hydroxy-4-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylate has numerous applications in scientific research:
Chemistry: It serves as a precursor for synthesizing other bioactive quinoline derivatives.
Biology: It is used in studies exploring its antimicrobial and antiviral properties.
Medicine: Research has shown its potential in developing new therapeutic agents for treating various diseases.
Industry: It is utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of ethyl 5-hydroxy-4-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. It may inhibit the activity of certain enzymes or interfere with the replication of pathogens, thereby exerting its antimicrobial and antiviral effects .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydroquinoline: A related compound with similar structural features but different functional groups.
6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline: Another derivative with distinct biological activities.
Uniqueness
ethyl 5-hydroxy-4-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylate stands out due to its unique combination of hydroxyl and carboxylic acid ester groups, which contribute to its diverse bioactivities and potential therapeutic applications .
Properties
Molecular Formula |
C12H15NO4 |
|---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
ethyl 5-hydroxy-4-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C12H15NO4/c1-2-17-12(16)7-6-13-8-4-3-5-9(14)10(8)11(7)15/h6,9,14H,2-5H2,1H3,(H,13,15) |
InChI Key |
SSDXEBGMPGCZKR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C(CCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[2-(1-methylimidazol-2-yl)ethyl]-2,3-dihydro-1-benzofuran-5-ol](/img/structure/B8665421.png)

![Pyrazolo[1,5-a]pyridine, 3-[(4-methoxyphenyl)sulfonyl]-2-(1-methylethyl)-](/img/structure/B8665438.png)

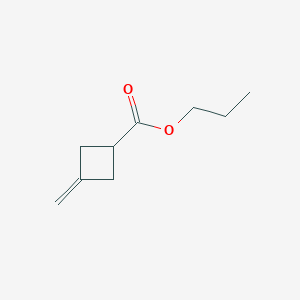
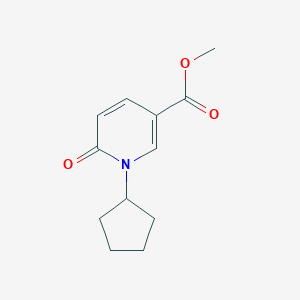
![4-[3-(Methanesulfonyl)pyrrolidine-1-sulfonyl]benzoic acid](/img/structure/B8665460.png)

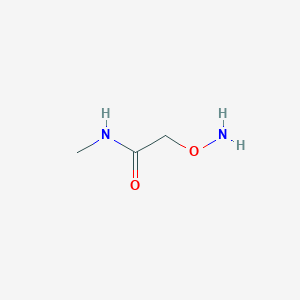

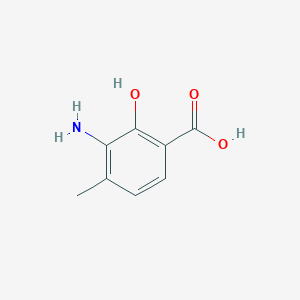
![tert-Butyl 4-((2-(tert-butyl)-6-chlorobenzo[d]oxazol-7-yl)sulfonyl)piperazine-1-carboxylate](/img/structure/B8665494.png)
